molecular formula C6H10O2 B14788367 (1S,4S)-4-Methoxycyclopent-2-en-1-ol

(1S,4S)-4-Methoxycyclopent-2-en-1-ol

Cat. No.: B14788367
M. Wt: 114.14 g/mol
InChI Key: ABYAXJPWNDLTMQ-UHFFFAOYSA-N
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Description

(1S,4S)-4-Methoxycyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring with a methoxy group and a hydroxyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4-Methoxycyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopentene derivative, the introduction of a methoxy group can be achieved through nucleophilic substitution reactions. The hydroxyl group can then be introduced via hydrolysis or reduction reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4-Methoxycyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclopentanol derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclopentenone derivatives, while reduction may produce cyclopentanol derivatives.

Scientific Research Applications

(1S,4S)-4-Methoxycyclopent-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4S)-4-Methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-4-Methoxycyclohex-2-en-1-ol: Similar structure but with a six-membered ring.

    (1S,4S)-4-Hydroxycyclopent-2-en-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

(1S,4S)-4-Methoxycyclopent-2-en-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-methoxycyclopent-2-en-1-ol

InChI

InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3

InChI Key

ABYAXJPWNDLTMQ-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C=C1)O

Origin of Product

United States

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